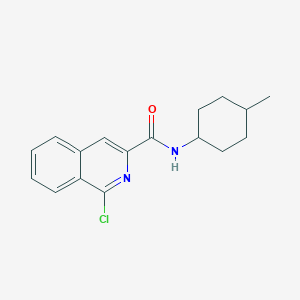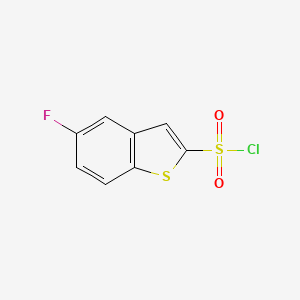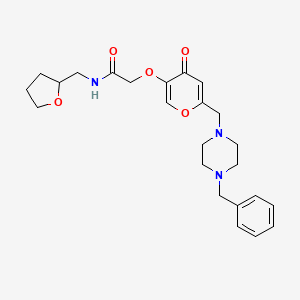
3-(3-bromo-4-methoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-bromo-4-methoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
科学的研究の応用
3-(3-bromo-4-methoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound has been reported to exhibit anticancer, antifungal, and antibacterial activities, making it a potential candidate for the development of new drugs. In addition, this compound has been used as a building block for the synthesis of novel materials with potential applications in electronics and photonics.
作用機序
The mechanism of action of 3-(3-bromo-4-methoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic pathways.
Biochemical and Physiological Effects
3-(3-bromo-4-methoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide has been reported to exhibit biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been reported to exhibit antifungal and antibacterial activities against various strains of fungi and bacteria.
実験室実験の利点と制限
The advantages of using 3-(3-bromo-4-methoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide in lab experiments include its ease of synthesis, high purity, and potential applications in various fields. However, the limitations of using this compound in lab experiments include its low solubility in water and some organic solvents, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 3-(3-bromo-4-methoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide. One direction is the development of new derivatives of this compound with improved pharmacological properties and efficacy. Another direction is the investigation of the potential applications of this compound in the treatment of other diseases, such as diabetes and Alzheimer's disease. Furthermore, the use of this compound as a building block for the synthesis of new materials with potential applications in nanotechnology and biotechnology is also an area of interest for future research.
Conclusion
3-(3-bromo-4-methoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. The future directions for research on this compound include the development of new derivatives with improved pharmacological properties and efficacy, investigation of potential applications in the treatment of other diseases, and the use of this compound as a building block for the synthesis of new materials.
合成法
3-(3-bromo-4-methoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide can be synthesized using various methods, including the reaction of 3-bromo-4-methoxybenzaldehyde with 2-(thiophen-3-yl)benzylamine followed by the reaction with propanoyl chloride. This method has been reported to yield the desired compound in good yield and purity.
特性
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-N-[(2-thiophen-3-ylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO2S/c1-25-20-8-6-15(12-19(20)22)7-9-21(24)23-13-16-4-2-3-5-18(16)17-10-11-26-14-17/h2-6,8,10-12,14H,7,9,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWVSWIQCGELSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NCC2=CC=CC=C2C3=CSC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromo-4-methoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Benzyl-8-(2-chloro-6-fluorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2850336.png)


![4-Bromo-2-[(2,3,4-trifluoroanilino)methyl]benzenol](/img/structure/B2850340.png)
![2,6-difluoro-N-[2-[3-(2-oxo-2-piperidin-1-ylethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2850341.png)



![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)urea](/img/structure/B2850348.png)
![N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2850350.png)

![6,8-Dichloro-3-[5-(2-fluoro-phenylamino)-[1,3,4]thiadiazol-2-yl]-chromen-2-one](/img/structure/B2850355.png)

![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2850358.png)